

Reactivity profile of 2-Chloroacrylonitrile with nucleophiles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroacrylonitrile

Cat. No.: B132963

[Get Quote](#)

An In-depth Technical Guide to the Reactivity Profile of **2-Chloroacrylonitrile** with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroacrylonitrile (CAN), a halogenated α,β -unsaturated nitrile, is a highly reactive and versatile building block in organic synthesis. Its unique electronic structure, characterized by the synergistic electron-withdrawing effects of the nitrile and chloro groups, renders the olefinic bond highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity profile of **2-chloroacrylonitrile** with a range of common nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based reagents. It details the primary reaction pathways, namely Michael (conjugate) addition and nucleophilic vinylic substitution, and explores how reaction conditions and nucleophile choice dictate the product outcome. This document serves as a technical resource, summarizing key reactivity data, providing generalized experimental protocols, and illustrating reaction mechanisms and workflows to aid researchers in the effective utilization of this potent electrophile in synthetic applications, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Safety Data

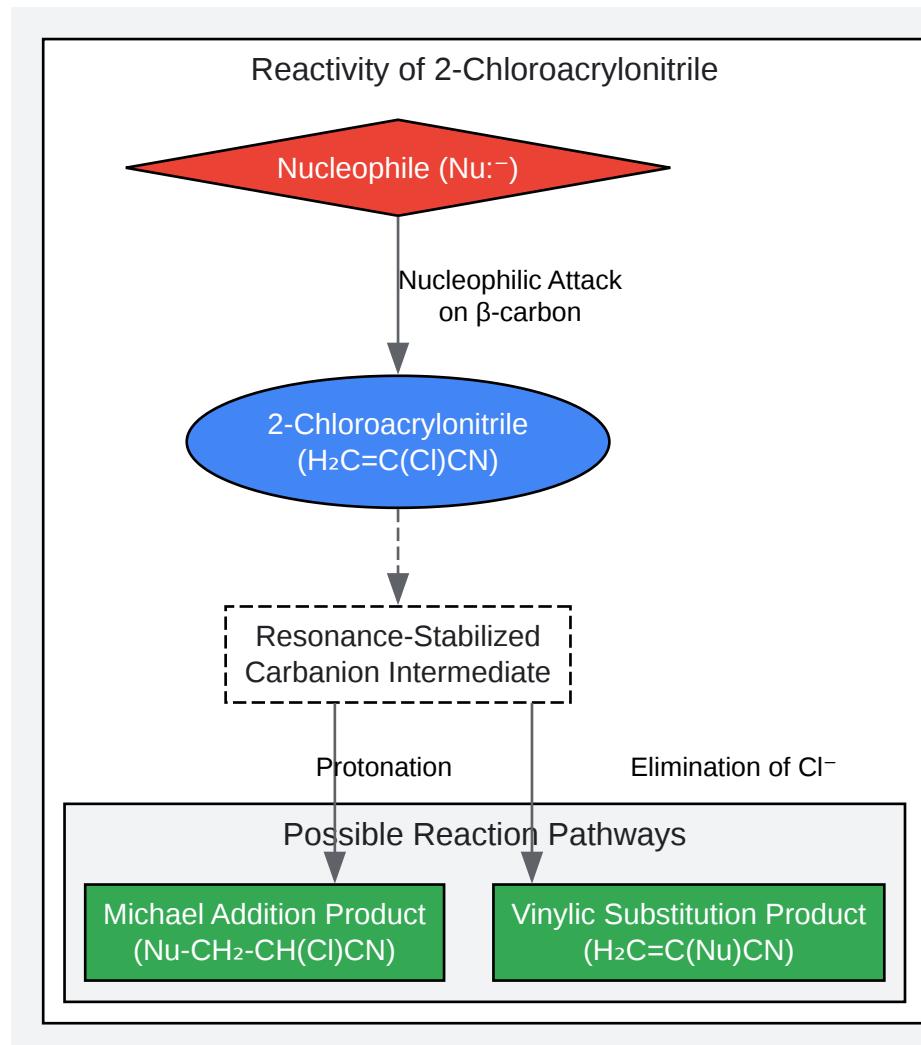
2-Chloroacrylonitrile is a colorless to light yellow liquid that is highly flammable and toxic.[\[1\]](#) [\[2\]](#) It should be handled with extreme care in a well-ventilated fume hood, using appropriate

personal protective equipment.[3] It is known to be a powerful irritant, a suspected carcinogen, and can readily polymerize.[1][2][3]

Table 1: Physicochemical Properties of **2-Chloroacrylonitrile**

Property	Value	Reference(s)
CAS Number	920-37-6	[1][4]
Molecular Formula	C ₃ H ₂ ClN	[1]
Molecular Weight	87.51 g/mol	[1][4]
Boiling Point	88-89 °C	[1][2][4]
Melting Point	-65 °C	[2]
Density	1.096 g/mL at 25 °C	[1][2][4]
Flash Point	44 °F (6.7 °C)	[1]
Appearance	Colorless to yellow liquid	[3]
Solubility	Immiscible in water	[3]

Core Reactivity Principles


The reactivity of **2-chloroacrylonitrile** is dominated by the electron-deficient nature of its carbon-carbon double bond. Both the nitrile (-CN) and the chloro (-Cl) substituents are strong electron-withdrawing groups. This polarization makes the β -carbon (C-3) highly electrophilic and the primary site for nucleophilic attack.

Two principal reaction pathways are observed:

- Michael (Conjugate) Addition: The nucleophile attacks the β -carbon, leading to the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation yields the addition product. This is the most common pathway for "soft" nucleophiles.[5][6][7]
- Nucleophilic Vinylic Substitution (Addition-Elimination): Following the initial nucleophilic attack at the β -carbon, the intermediate can eliminate the chloride ion to yield a substitution

product where the chlorine atom is replaced by the nucleophile. This pathway competes with simple conjugate addition and is dependent on the nucleophile and reaction conditions.

The interplay between these pathways allows for the synthesis of a diverse range of functionalized molecules and heterocycles.[8]

[Click to download full resolution via product page](#)

Caption: Logical diagram of the primary reaction pathways for **2-chloroacrylonitrile** with nucleophiles.

Reactions with Specific Nucleophiles

Nitrogen Nucleophiles (Amines)

Primary and secondary amines readily react with α,β -unsaturated nitriles in a process known as cyanoethylation.^[9] With **2-chloroacrylonitrile**, this reaction can lead to both addition and substitution products. The reaction of amines with acyl chlorides to form amides is a well-established addition-elimination process.^{[10][11][12]} In the case of **2-chloroacrylonitrile**, the vinyl chloride moiety can undergo a similar nucleophilic attack.

- Reaction: Primary and secondary amines add to the double bond. The initial adduct can either be isolated or undergo subsequent elimination of HCl or cyclization, especially with bifunctional nucleophiles.^[8]
- Products: β -aminopropionitriles, N-substituted acrylonitriles, or heterocyclic compounds.
- Conditions: The reaction often proceeds at room temperature without a catalyst, although a non-nucleophilic base may be added to scavenge the HCl formed in substitution reactions.
[\[13\]](#)

Sulfur Nucleophiles (Thiols)

Thiols, and particularly their conjugate bases (thiolates), are excellent "soft" nucleophiles and show a strong propensity for Michael addition.^{[14][15]} Their reaction with **2-chloroacrylonitrile** is typically rapid and high-yielding.

- Reaction: The thiol adds across the double bond in a conjugate fashion.
- Products: 3-(Alkylthio)-2-chloropropionitrile derivatives are the expected major products.
- Conditions: The reaction is often catalyzed by a base (e.g., triethylamine, sodium hydroxide) to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Oxygen Nucleophiles (Alcohols & Water)

Alcohols and water are generally weaker nucleophiles than amines or thiols. Their reaction with **2-chloroacrylonitrile** typically requires base catalysis to generate the more potent alkoxide or hydroxide nucleophile.^[16]

- Reaction: Base-catalyzed conjugate addition of the alcohol or water to the electron-deficient alkene.

- Products: 3-Alkoxy-2-chloropropionitriles or 3-hydroxy-2-chloropropionitrile.
- Conditions: A strong base (e.g., sodium alkoxide, sodium hydroxide) is generally required to facilitate the reaction.[\[17\]](#)[\[18\]](#)

Quantitative Data Summary

While specific kinetic data for **2-chloroacrylonitrile** is sparse in readily available literature, product yields are often reported to be good to excellent, reflecting its high reactivity. The following table summarizes expected outcomes and typical conditions.

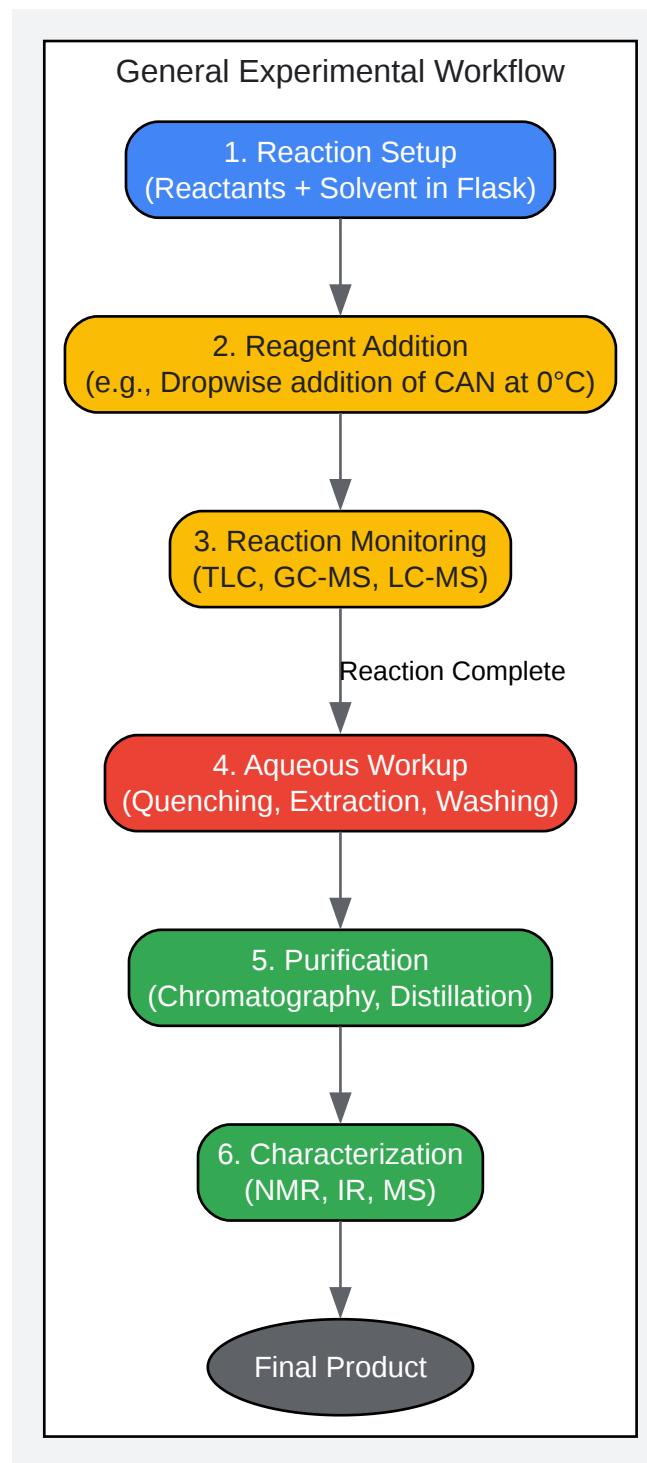
Table 2: Summary of Reactions of **2-Chloroacrylonitrile** with Nucleophiles

Nucleophile Type	Example	Typical Conditions	Primary Product Type	Expected Yield
Primary Amine	R-NH ₂	Neat or in a polar solvent (e.g., EtOH), 20-50 °C	Michael Addition / Substitution	Good to Excellent
Secondary Amine	R ₂ NH	Neat or in a polar solvent (e.g., EtOH), 20-50 °C	Michael Addition / Substitution	Good to Excellent
Thiol	R-SH	Base catalyst (e.g., Et ₃ N) in a polar solvent	Michael Addition	Excellent
Alcohol	R-OH	Strong base (e.g., NaOR) in the parent alcohol	Michael Addition	Moderate to Good
Carbon Nucleophile	Malonic Ester	Base (e.g., NaOEt) in a polar aprotic solvent	Michael Addition	Good

Experimental Protocols

The following are generalized procedures for the reaction of **2-chloroacrylonitrile** with nucleophiles.

WARNING: **2-Chloroacrylonitrile** is toxic, volatile, and flammable. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment, including gloves and safety glasses.


Protocol 1: General Procedure for Reaction with an Amine (Michael Addition)

- Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the amine (1.0 eq.) dissolved in a suitable solvent (e.g., ethanol or acetonitrile, 2-3 mL per mmol of amine).
- Reaction: Cool the solution to 0 °C in an ice bath. Add **2-chloroacrylonitrile** (1.0-1.1 eq.) dropwise via the dropping funnel over 15-30 minutes with vigorous stirring.
- Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield the desired β -aminopropionitrile derivative.

Protocol 2: General Procedure for Reaction with a Thiol (Base-Catalyzed)

- Setup: To a round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 eq.) and a suitable solvent (e.g., THF or CH_2Cl_2).
- Base Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq.).
- Reaction: Cool the mixture to 0 °C. Add **2-chloroacrylonitrile** (1.0 eq.) dropwise.

- Monitoring & Workup: Allow the reaction to proceed at 0 °C or room temperature until completion (monitored by TLC). Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the residue by column chromatography or distillation.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the reaction and purification of products from **2-chloroacrylonitrile**.

Applications in Drug Development and Heterocyclic Synthesis

The high reactivity of **2-chloroacrylonitrile** and related compounds makes them valuable precursors in medicinal chemistry and materials science.[8] The nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing a versatile handle for further derivatization. Furthermore, the reaction of **2-chloroacrylonitrile** with binucleophiles (e.g., amino-thiols, diamines) is a powerful strategy for the one-pot synthesis of various five- and six-membered heterocyclic rings, which are common scaffolds in many biologically active molecules.[8][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloroacrylonitrile | C3H2CIN | CID 70198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloroacrylonitrile CAS#: 920-37-6 [m.chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2-氯丙烯腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]

- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 15. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reactivity profile of 2-Chloroacrylonitrile with nucleophiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132963#reactivity-profile-of-2-chloroacrylonitrile-with-nucleophiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com